molecular formula C27H33N3O5S B1677354 MMP-9 Inhibitor I CAS No. 1177749-58-4

MMP-9 Inhibitor I

Cat. No. B1677354
M. Wt: 511.6 g/mol
InChI Key: WRNMBFWQBKEBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMP-9 Inhibitor I, with the CAS number 1177749-58-4, is a cell-permeable, potent, and reversible MMP-9 Inhibitor. It has an IC₅₀ value of 5 nM. At high concentrations, it inhibits MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) .


Synthesis Analysis

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . The development of the manufacturing technology for the active substance and investigational medicinal product, therapeutic potential analysis for the MMP-9 inhibitor in animal models, and conduction of the pre-clinical and phase I clinical studies have been covered . A novel quantitative FMO-based virtual screening workflow was devised to identify novel natural product inhibitors of the MMP-9 enzyme .


Molecular Structure Analysis

Ligand-based pharmacophore modeling and 3D-QSAR analysis were performed using 67 reported MMP-9 inhibitors . The MMP-9 crystal structure in combination with aryl sulfonamide anthranilate hydroxamate inhibitor facilitates the computer-aided screening of MMP-9 inhibitors with the presumed binding mode .


Chemical Reactions Analysis

MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs. The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression . Compound 26 revealed a potential inhibitory activity toward the MMP-9 enzyme through virtual screening and molecular docking approaches .


Physical And Chemical Properties Analysis

MMP-9 Inhibitor I has the empirical formula C27H33N3O5S and a molecular weight of 511.63 . It is a solid substance that is soluble in DMSO up to 10 mg/mL . It is off-white in color and should be stored at -20°C .

Scientific Research Applications

Cardiovascular Diseases

Matrix Metalloproteinase Inhibition After Myocardial Infarction

  • MMPs, including MMP-9, are involved in cardiovascular diseases like myocardial infarction.
  • MMP-9 deficiency or pharmacological inhibition can attenuate left ventricular dilatation in infarcted mouse hearts.
  • MMP inhibitors may have potential as therapy for preventing heart failure post-myocardial infarction (Creemers et al., 2001).

Cancer Therapy

Multiple Receptor-Ligand Based Pharmacophore Modeling

  • MMP-9 is a target for cancer therapy.
  • Virtual screening identified four novel natural MMP-9 inhibitors, with one (NP-000686) showing strong inhibitory activity in vitro (Gao et al., 2017).

Novel Therapeutic Effects on Hepatocarcinoma

  • Caffeic acid and its derivative, CAPE, inhibited MMP-2 and -9 activities.
  • These compounds suppressed tumor growth and metastasis in hepatocarcinoma, suggesting their potential as MMP-9 inhibitors (Chung et al., 2004).

Inflammation and Tumor Regression in Breast Cancer

  • MMP-9 plays a dual role in cancer, having both pro- and antitumorigenic properties.
  • MMP-9/TIMP-1 (inhibitor of MMP-9) ratio affects breast cancer survival and progression (Leifler et al., 2013).

Natural Products as MMP-9 Inhibitors

Legume Seeds and Colorectal Cancer

  • Certain legume seeds, especially lupin seeds, contain potent MMP-9 inhibitors.
  • These inhibitors can reduce cancer cell migration and growth, indicating potential therapeutic benefits (Lima et al., 2016).

Development and Discovery of MMP-9 Inhibitors

Selective MMP-9 Inhibitors in Clinical Trials

  • The development of selective MMP-9 inhibitors has seen progress in recent years.
  • These inhibitors are now being tested in clinical trials for various diseases, including cancer and inflammatory conditions (Scannevin et al., 2017).

Matrix Metalloproteinase-9 (MMP-9) and Its Inhibitors in Cancer

  • MMP-9's role in cancer progression and the importance of its regulation and inhibition for therapeutic purposes are highlighted.
  • The search for selective MMP-9 inhibitors is ongoing due to their potential as anticancer agents (Mondal et al., 2020).

Screening for Inhibitors from Natural Sources

Screening Korean Medicinal Plants for MMP-9 Inhibitors

  • Natural products from oriental medicinal herbs used in Korean medicine were screened for MMP-9 inhibitory activities.
  • Select herbs demonstrated strong inhibitory effects, suggesting potential for natural MMP-9 inhibitors (Seo et al., 2005).

Reevaluation of MMP Inhibitors

New Functions for MMPs in Cancer Progression

  • Understanding MMPs' multifaceted roles in cancer development, beyond just promoting invasion and metastasis.
  • This knowledge could guide the reevaluation of MMP inhibitors for clinical use (Egeblad & Werb, 2002).

Selective Inhibition and Pharmacological Targeting

Identification of Selective MMP-9 Inhibitors

  • A study using pharmacophore modeling, molecular docking, and experimental validation to identify selective MMP-9 inhibitors.
  • Four potential selective inhibitors were identified, showcasing the effectiveness of combined computational and experimental approaches (Jana & Singh, 2019).

MMP-9 in Inflammatory and Oncology Indications

Selective Allosteric Inhibition of MMP9 in Preclinical Models

  • Selective inhibition of MMP9 showed efficacy in models of ulcerative colitis and colorectal cancer.
  • This research suggests that specific inhibition of MMP9 could be a promising therapy for diseases where MMP9 is upregulated (Marshall et al., 2015).

Synthesis and Evaluation of MMP-9 Targeted Compounds

Anticancer Potential of New Derivatives Targeting MMP-9

  • New oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their MMP-9 inhibitory effects.
  • Certain compounds showed significant cytotoxic effects on cancer cell lines and were effective MMP-9 inhibitors (Özdemir et al., 2017).

Novel and Selective MMP Inactivators

Breast Cancer Metastasis and MMP Inhibitors

  • This study focused on developing selective inhibitors for MMP-2 and MMP-9, important in breast cancer metastasis.
  • A mechanism-based inhibitor specifically targeting gelatinases (MMP-2 and MMP-9) was developed, offering a novel approach for cancer intervention (Mobashery, 1998).

Safety And Hazards

The safety data sheet for MMP-9 Inhibitor I indicates that it should be handled with standard precautions . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

Future Directions

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors .

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNMBFWQBKEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MMP-9 Inhibitor I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMP-9 Inhibitor I
Reactant of Route 2
MMP-9 Inhibitor I
Reactant of Route 3
Reactant of Route 3
MMP-9 Inhibitor I
Reactant of Route 4
MMP-9 Inhibitor I
Reactant of Route 5
Reactant of Route 5
MMP-9 Inhibitor I
Reactant of Route 6
MMP-9 Inhibitor I

Citations

For This Compound
353
Citations
G Rajashekhar, M Shivanna, UB Kompella… - Experimental eye …, 2014 - Elsevier
… Cycloheximide, GM-6001, and MMP-9 inhibitor I also attenuated the increase in permeability to FITC-dextran (10 kDa). In addition, TNF-α led to an increased MMP-9 activity in the …
Number of citations: 49 www.sciencedirect.com
J Morgan, A Rouche, P Bausero, A Houssaïni… - Muscle & …, 2010 - Wiley Online Library
… presence of 5 or 10 nM of MMP-9 inhibitor I (***P ≤ 0.001). … 9 production, we used MMP-9 inhibitor I, a potent and reversible … of 5 and 10 nM MMP-9 inhibitor I showed a dose-dependent …
Number of citations: 51 onlinelibrary.wiley.com
D Zhu, M Ye, W Zhang - International journal of clinical and …, 2015 - ncbi.nlm.nih.gov
… -2 inhibitor I and MMP-9 inhibitor I to decrease the activity of … -2 inhibitor I or MMP-9 inhibitor I respectively in Caski cells (P… by the MMP-2 inhibitor I or MMP-9 inhibitor I. And the MMP-2 …
Number of citations: 89 www.ncbi.nlm.nih.gov
Y Wu, J Zhang, C Li, H Hu, B Qin, T Wang… - … Medicine and Cellular …, 2021 - hindawi.com
… , the results showed that the expression of MMP-9, OPN, and RUNX2 was significantly increased, as was the mineralization of renal tissue, in our model rats, while MMP-9 inhibitor I …
Number of citations: 17 www.hindawi.com
T Hamada, C Fondevila, RW Busuttil, AJ Coito - Hepatology, 2008 - Wiley Online Library
… presence of several concentrations of MMP-9 inhibitor-I, a specific MMP-9 inhibitor suitable for in vitro use.26 We observed that the presence of MMP-9 inhibitor-I at all the studied doses …
Number of citations: 157 aasldpubs.onlinelibrary.wiley.com
A Morancho, M Hernández‐Guillamon… - Journal of Cellular …, 2013 - Wiley Online Library
… Treatment with the MMP inhibitor GM6001 and the specific MMP-9 inhibitor I also decreased the number of vessel structures shaped by both human and mouse WT OECs, while …
Number of citations: 51 onlinelibrary.wiley.com
M Dittmar, G Kiourkenidis, M Horn, S Bollwein… - Stroke, 2004 - Am Heart Assoc
… We investigated the specific MMP-2/MMP-9 inhibitor I, N-([1,1′-biphenyl]-4-ylsulfonyl)-d-… After reperfusion, the MMP-2/MMP-9 inhibitor I was locally infused into the internal carotid …
Number of citations: 14 www.ahajournals.org
X Ding, L Fang, H Zhang, H Qiao, Z Wang - Cancer Cell International, 2012 - Springer
… In this study, during the process of co-culture, MMP-9 inhibitor (MMP-9 Inhibitor I) was added in the culture medium to inhibit the activity of MMP-9. Then the interactions of human …
Number of citations: 4 link.springer.com
JK Park, SH Park, K So, IH Bae… - … journal of oncology, 2010 - spandidos-publications.com
… Cells were treated with 10 μM OA-Hy (an MMP-2-specific inhibitor), 500 ng/μl MMP-9 inhibitor I (an MMP-9-specific inhibitor) or a combination of OA-Hy and MMP-9 inhibitor I, and …
Number of citations: 91 www.spandidos-publications.com
CM Robinson, AM Stone, JD Shields, S Huntley… - Archives of oral …, 2003 - Elsevier
… However, the present study did not directly examine enzyme activation or inhibition in the presence of plasminogen/plasmin or MMP-2/MMP-9 Inhibitor I. And fourth, it is our experience …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.